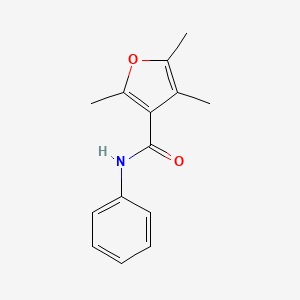
甲呋酰胺
概述
描述
甲呋酰胺是一种主要用于控制谷类作物真菌病原体的杀菌剂。 它是由 2,4,5-三甲基-3-呋喃甲酸的羧基与苯胺的氨基正式缩合而成的次级羧酰胺 。 甲呋酰胺以其对担子菌病原体的有效性而闻名 。
科学研究应用
甲呋酰胺具有广泛的科学研究应用:
化学: 用作分析化学中检测和定量杀菌剂的参考标准.
生物学: 研究其抗真菌特性及其对真菌细胞结构的影响.
医学: 研究其在树突状细胞癌症疫苗中用于治疗高级别神经胶质瘤的潜在用途.
工业: 在农业中用于保护谷类作物免受真菌感染.
作用机制
甲呋酰胺的确切作用机制尚未完全了解。 据信它通过干扰必需真菌细胞成分的合成来抑制真菌生长 。 甲呋酰胺靶向真菌细胞壁合成中涉及的特定途径,导致细胞完整性破坏并最终导致细胞死亡 。
安全和危害
生化分析
Biochemical Properties
Methfuroxam functions as a systemic fungicide, inhibiting glucose and acetate oxidative metabolism . It interacts with various enzymes and proteins involved in these metabolic pathways. Specifically, Methfuroxam inhibits key enzymes in the oxidative phosphorylation pathway, thereby disrupting the energy production in fungal cells . This inhibition is crucial for its antifungal activity, as it prevents the growth and reproduction of fungal pathogens.
Cellular Effects
Methfuroxam exerts significant effects on various cell types, particularly fungal cells. It disrupts cellular metabolism by inhibiting oxidative phosphorylation, leading to reduced ATP production . This disruption affects cell signaling pathways, gene expression, and overall cellular metabolism. In fungal cells, Methfuroxam’s inhibition of energy production leads to cell death, effectively controlling fungal infections .
Molecular Mechanism
At the molecular level, Methfuroxam binds to and inhibits enzymes involved in the oxidative phosphorylation pathway . This binding prevents the normal function of these enzymes, leading to a decrease in ATP production. Additionally, Methfuroxam may induce changes in gene expression related to energy metabolism, further exacerbating its inhibitory effects on fungal cells .
Temporal Effects in Laboratory Settings
In laboratory settings, Methfuroxam’s effects have been observed to change over time. Initially, it exhibits strong inhibitory effects on fungal growth. Over extended periods, the compound may degrade, reducing its efficacy . Studies have shown that Methfuroxam remains stable under certain conditions but can degrade when exposed to light and high temperatures . Long-term exposure to Methfuroxam in vitro and in vivo has demonstrated sustained antifungal activity, although the extent of its effects may diminish over time due to degradation .
Dosage Effects in Animal Models
In animal models, the effects of Methfuroxam vary with dosage. At low doses, Methfuroxam effectively controls fungal infections without significant adverse effects . At higher doses, it may exhibit toxic effects, including liver and kidney damage . Threshold effects have been observed, where doses above a certain level lead to pronounced toxicity, highlighting the importance of careful dosage management in practical applications .
Metabolic Pathways
Methfuroxam is involved in several metabolic pathways, primarily those related to oxidative phosphorylation . It interacts with enzymes such as cytochrome c oxidase, inhibiting their activity and disrupting the normal metabolic flux . This inhibition leads to a buildup of metabolic intermediates and a decrease in ATP production, contributing to its antifungal effects .
Transport and Distribution
Within cells and tissues, Methfuroxam is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Methfuroxam tends to accumulate in fungal cells, where it exerts its inhibitory effects on metabolic pathways . Its distribution within tissues is influenced by factors such as solubility and binding affinity to cellular components .
Subcellular Localization
Methfuroxam’s subcellular localization is primarily within the mitochondria, where it targets enzymes involved in oxidative phosphorylation . This localization is critical for its function, as it allows Methfuroxam to effectively inhibit ATP production in fungal cells . The compound may also undergo post-translational modifications that enhance its targeting to specific cellular compartments .
准备方法
甲呋酰胺可以通过苯胺与 2,4,5-三甲基呋喃-3-羧酸反应合成。 该反应涉及使用镁和氢化钠等金属催化剂 。 工业生产方法通常涉及将 2,4,5-三甲基呋喃-3-羧酸酯化,然后在受控条件下与苯胺反应 。
化学反应分析
甲呋酰胺经历几种类型的化学反应,包括:
氧化: 甲呋酰胺可以被氧化形成各种氧化衍生物。
还原: 还原反应可以将甲呋酰胺转化为其还原形式。
取代: 甲呋酰胺可以发生取代反应,其中官能团被其他基团取代。
这些反应中常用的试剂包括高锰酸钾等氧化剂和氢化铝锂等还原剂 。这些反应形成的主要产物取决于所使用的具体条件和试剂。
相似化合物的比较
甲呋酰胺在杀菌剂中独树一帜,因为它具有特定的结构和作用方式。类似的化合物包括:
2,4,5-三甲基-3-呋喃酰胺: 具有类似的结构,但其特定的官能团不同.
2,4,5-三甲基-N-苯基呋喃-3-甲酰胺: 另一种具有类似抗真菌特性的相关化合物.
属性
IUPAC Name |
2,4,5-trimethyl-N-phenylfuran-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-9-10(2)17-11(3)13(9)14(16)15-12-7-5-4-6-8-12/h4-8H,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJNEYVWPYIKMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1C(=O)NC2=CC=CC=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8042137 | |
| Record name | Methfuroxam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28730-17-8 | |
| Record name | Methfuroxam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28730-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methfuroxam [ANSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028730178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methfuroxam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16231 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Methfuroxam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,5-trimethyl-3-furanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.707 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHFUROXAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K9VG91RQZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the metabolism of Methfuroxam (2,4,5-trimethyl-N-phenyl-3-furancarboxamide)?
A1: While the exact mechanism of action of Methfuroxam remains unclear, research indicates that it undergoes metabolic processes in rats. Studies using rat models and isolated rat hepatocytes have provided insights into its metabolic pathway [].
Q2: Are there any known intermediates formed during the chemical reactions involving Methfuroxam?
A2: Yes, research has identified a specific intermediate formed during the peracid oxidation of Methfuroxam. Using 1H and 13C NMR spectroscopy, scientists observed a 4,5-epoxyfuran intermediate during the conversion of 2,4,5-trimethyl-N-phenylfuran-3-carboxamide (Methfuroxam) into 3-(N-phenylcarbamoyl)-4-methylhex-3-ene-2,5-dione [].
Q3: Has Methfuroxam shown any potential for causing long-term adverse effects?
A3: Studies in rats have shown that chronic exposure to Methfuroxam can induce neoplastic changes in the liver []. This finding highlights the importance of further research into the potential long-term effects of this compound.
Q4: Is there evidence of Methfuroxam being used in combination with other agricultural chemicals?
A4: Yes, studies have investigated the compatibility of Methfuroxam with other agricultural chemicals. Specifically, researchers have explored its use in combination with a mercury-free seed dressing and insecticidal seed treatments like Lindan (Agronex) and Bromophos (Nexion-Saatgutpuder) for summer grain crops []. These studies assessed the impact of these combinations on crop tolerance and provided valuable insights into potential agricultural applications.
Q5: Are there any alternative compounds with similar structures and activities to Methfuroxam?
A5: While the provided research does not delve into specific alternatives to Methfuroxam, it does mention other fungicides with related structures, including fenfuram, furcarbanil, furconazole, azaconazole, and propiconazole. These compounds, alongside the naturally occurring ambruticin, showcase the diversity of chemical structures exhibiting fungicidal properties []. Further research comparing the efficacy, safety, and environmental impact of Methfuroxam with these alternatives would be valuable.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


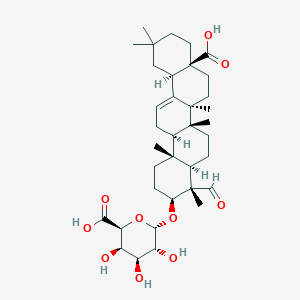

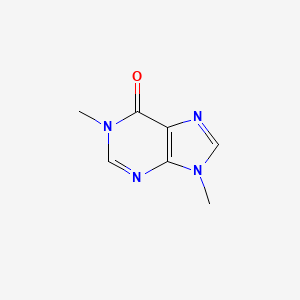
![3-amino-N-cyclopentyl-6-thiophen-2-yl-2-thieno[2,3-b]pyridinecarboxamide](/img/structure/B1204805.png)

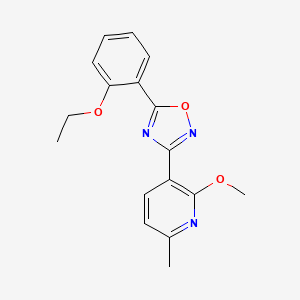
![3-chloro-4-[4-(4-fluorophenyl)sulfonyl-1-piperazinyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B1204810.png)
![4-Methoxy-6-[5-(4-methoxyphenyl)-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1204811.png)

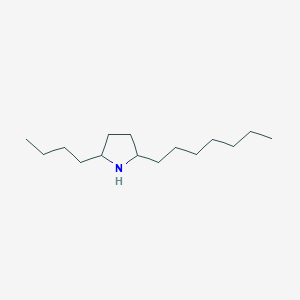
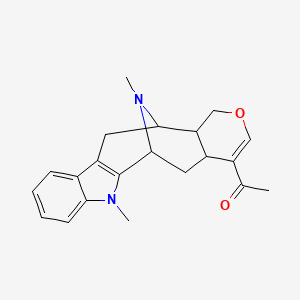
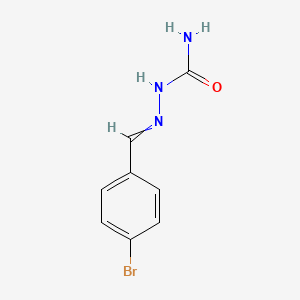
![1,1-Diamino-4-(2-hydroxyphenyl)-2-[(2-hydroxyphenyl)methylidene]but-3-ene-1,3-disulfonic acid](/img/structure/B1204821.png)

